ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
Description
Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a (4-fluorophenyl)aminomethyl group at position 5 and an ethyl acetate moiety at position 2. Triazole derivatives are widely studied for applications in medicinal chemistry, including enzyme inhibition (e.g., URAT1) and antimicrobial activity, due to their structural versatility and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[5-[(4-fluoroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZPJMUMVAMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine derivative.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C19H22FN5O2S
Molecular Weight: 393.47 g/mol
IUPAC Name: Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
CAS Number: [insert CAS number if available]
The compound contains a triazole ring, which is known for its biological activity, particularly in antifungal and antibacterial properties. The presence of a fluorine atom in the phenyl group enhances its pharmacological profile by increasing lipophilicity.
Pharmaceutical Applications
This compound has been studied for various therapeutic applications:
Antifungal Activity
Triazole derivatives are well-documented antifungal agents. Research indicates that compounds containing triazole rings exhibit effective inhibition against fungal pathogens such as Candida albicans and Aspergillus fumigatus . The specific compound has shown promising results in preliminary studies against these pathogens.
Anticancer Properties
Studies have suggested that triazole derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Triazole derivatives can act as inhibitors of various enzymes involved in metabolic pathways related to cancer and infectious diseases . this compound may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.
Agricultural Applications
In addition to its pharmaceutical uses, this compound can be explored for agricultural applications:
Antifungal Agents in Agriculture
The antifungal properties of triazoles make them suitable candidates for agricultural fungicides. This compound can be tested for efficacy against plant pathogens that affect crops . Its application could help manage diseases such as powdery mildew and rust.
Plant Growth Regulation
Research into triazole compounds indicates potential roles as plant growth regulators. They may influence plant hormone pathways, promoting growth and resistance to stress . This application could enhance crop yields under adverse environmental conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that this compound exhibited higher antifungal activity compared to standard treatments against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungals .
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs, focusing on substituent variations and their implications:
Abbreviations: FPhe = fluorophenyl; Bz = benzoyl; Me = methyl; NO2 = nitro; Et = ethyl.
Key Structural Differences:
- Position 4 : The target compound lacks a substituent (4H-triazol), whereas analogs may have phenyl or fluorophenyl groups (e.g., ), affecting planarity and π-π interactions.
- Position 5: The (4-fluorophenyl)amino group in the target contrasts with benzoylated () or nitrobenzoylated () amines, altering electronic and steric profiles.
- Position 3 : Ethyl acetate vs. thioacetate (e.g., ) or sulfanyl groups (), influencing metabolic stability and hydrogen-bonding capacity.
Physicochemical Properties
- Melting Points: Fluorinated triazoles generally exhibit higher melting points (e.g., 193–252°C in ) compared to non-fluorinated analogs due to increased crystallinity.
- Solubility : The ethyl ester in the target compound improves lipophilicity (XLogP3 ~3.3 in ) compared to methyl esters (e.g., compound 8 in , XLogP3 ~2.8).
- Spectroscopic Data :
Stability and Degradation
- Degradation Pathways: Esters are prone to hydrolysis under acidic/basic conditions. notes that morpholinium triazole derivatives degrade via ester cleavage, suggesting the target compound may require stabilization in formulation .
Biological Activity
Ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
1. Chemical Structure and Synthesis
This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 4-amino-5-(4-fluorophenyl)methyl-1,2,4-triazole with ethyl acetate under appropriate conditions to yield the desired compound.
2. Biological Activities
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. This compound has demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterobacter aerogenes | Good |
2.2 Antifungal Activity
Triazole compounds are also known for their antifungal properties. The compound has shown effectiveness against fungi such as Candida albicans, making it a candidate for further development in antifungal therapies.
2.3 Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that similar triazole compounds can inhibit growth in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT-116 | 12.5 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of enzymes critical for microbial survival and cancer cell proliferation. Triazoles are known to inhibit ergosterol synthesis in fungi and may affect similar pathways in cancer cells.
4. Case Studies and Research Findings
A study published in Frontiers in Chemistry explored the anticancer potential of various triazole derivatives, including those structurally similar to this compound. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways .
Another investigation highlighted the antimicrobial efficacy of triazole derivatives against resistant bacterial strains, suggesting that modifications to the triazole ring could enhance activity against specific pathogens .
5.
This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in antimicrobial and anticancer therapies warrant comprehensive studies to fully elucidate its mechanisms and optimize its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
